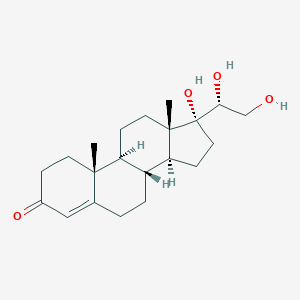

17,20,21-Trihydroxypregn-4-en-3-one, (20R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17,20,21-Trihydroxypregn-4-en-3-one, (20R)-, also known as 20-hydroxyecdysone (20E), is a naturally occurring steroid hormone found in insects and some plants. It belongs to the ecdysteroid family of hormones, which play a crucial role in the regulation of growth, development, and reproduction in insects. 20E has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Mecanismo De Acción

The mechanism of action of 20E involves its binding to specific receptors in target cells, which then triggers a cascade of signaling events that ultimately lead to changes in gene expression and cellular function. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that 20E may act through a variety of pathways, including the activation of protein kinases, the modulation of ion channels, and the regulation of transcription factors.

Efectos Bioquímicos Y Fisiológicos

20E has a range of biochemical and physiological effects in insects and other organisms. In insects, it has been shown to stimulate the synthesis of cuticle proteins, promote the breakdown of larval tissues during metamorphosis, and regulate the timing of reproduction. In humans, 20E has been studied for its potential effects on bone metabolism, muscle growth, and cancer cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 20E in lab experiments is its high potency and specificity, which allows researchers to study its effects on specific cellular pathways or physiological processes. Additionally, 20E is readily available and relatively inexpensive compared to other hormones or growth factors. However, one limitation of using 20E in lab experiments is its potential for non-specific effects or toxicity at high concentrations. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the hormone itself and not other factors.

Direcciones Futuras

There are several potential future directions for research on 20E. One area of interest is its potential applications in human health, particularly in the treatment of diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular signaling and gene expression. Finally, there is potential for the development of new drugs or therapies based on the structure and function of 20E and related ecdysteroid hormones.

Métodos De Síntesis

The synthesis of 20E involves several steps, including the extraction of the hormone from natural sources, such as plants or insects, and its purification through various chromatographic techniques. Alternatively, 20E can be synthesized chemically from cholesterol or other sterols using specific chemical reactions.

Aplicaciones Científicas De Investigación

20E has been widely used in scientific research, particularly in the study of insect physiology and biochemistry. It has been shown to have a range of effects on insect growth and development, including stimulating molting, regulating metamorphosis, and promoting reproduction. Additionally, 20E has been studied for its potential applications in human health, particularly in the treatment of certain diseases, such as cancer and osteoporosis.

Propiedades

Número CAS |

128-19-8 |

|---|---|

Nombre del producto |

17,20,21-Trihydroxypregn-4-en-3-one, (20R)- |

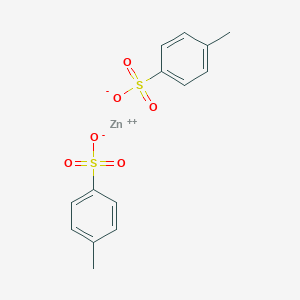

Fórmula molecular |

C21H32O4 |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 |

Clave InChI |

XNFSGLNHLVHCFT-RMWFXKKMSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)